molecular formula C20H15ClN2O3 B1680600 2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride CAS No. 13558-31-1

2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride

Cat. No.: B1680600
CAS No.: 13558-31-1
M. Wt: 366.8 g/mol
InChI Key: JNGRENQDBKMCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride” is also known as Rhodamine 123 . It is a fluorescent dye and is often used in scientific research . The compound has a molecular formula of C21H17ClN2O3 and a molecular weight of 380.82 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 21 carbon atoms, 17 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 chlorine atom .


Chemical Reactions Analysis

Rhodamine 123 is a cationic yellow-green fluorescent dye that can penetrate cell membranes and is widely used as a fluorescent probe to detect mitochondrial membrane potential . It can selectively enter the mitochondrial matrix depending on the mitochondrial transmembrane potential .


Physical and Chemical Properties Analysis

Rhodamine 123 is a red-brown powder . It is soluble in DMSO and ethanol, with a solubility of up to 20mg/ml in ethanol .

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection The development of novel fluorescence probes, such as 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), has significantly advanced the detection of highly reactive oxygen species (hROS) in biological systems. These probes selectively react with hROS and hypochlorite, generating a strongly fluorescent compound, fluorescein, upon interaction. This ability to distinguish hROS from other reactive oxygen species (ROS) and the specific detection of hypochlorite have made these probes valuable tools in studying the roles of hROS in various biological and chemical contexts (Setsukinai et al., 2003).

Sensing Biological Zn(II) Research into Zn(II) sensors has led to the creation of fluorescein-based dyes like QZ1 and QZ2, which are derivatized with 8-aminoquinoline to provide low background fluorescence and highly emissive Zn(II) complexes. These dyes have been specifically designed to offer significant fluorescence enhancements upon Zn(II) coordination, making them highly selective and effective for Zn(II) detection over a range of biologically relevant ions. Their rapid and reversible binding kinetics to Zn(II) enable their use in biological (millisecond) timescales, with applications in live cell imaging to study intracellular Zn(II) concentrations (Nolan et al., 2005).

Synthesis and Derivatization of Primary 1,2-Amino Alcohols The use of benzophenone imine as an ammonia surrogate in the Lewis acid-catalyzed addition to epoxides presents a method for the selective synthesis of primary 1,2-amino alcohols. This approach, employing catalytic Y(OTf)3, enables the creation of compounds crucial for the development of PRMT5 inhibitors and various amide and sulfonamide derivatives. This methodology demonstrates a novel route for the preparation of important intermediates in pharmaceutical research (Lim & Leitch, 2018).

Tautomerism and Protonation in Chemical Structures Studying the structure of related compounds, like 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride, provides insight into tautomerism, protonation, and E/Z isomerism in chemical compounds. Such research has implications for understanding the behavior and characteristics of various chemical entities, including those related to 2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride (Holschbach et al., 2003).

Mechanism of Action

Target of Action

Rhodamine 110 primarily targets proteinases . These enzymes play a crucial role in various biological processes, including protein degradation and turnover, peptide processing, and cell regulation . The compound is used as a substrate for proteinases, allowing for the detection and measurement of proteinase activity .

Mode of Action

Rhodamine 110 interacts with its targets through a process known as enzymatic cleavage . The compound contains an amino acid or peptide covalently linked to each of its amino groups . When a proteinase enzyme acts on Rhodamine 110, the nonfluorescent bisamide substrate is first converted to a fluorescent monoamide and then to Rhodamine 110, resulting in an increase in fluorescence . This fluorescence can be measured, providing a means to monitor enzyme activity .

Biochemical Pathways

The action of Rhodamine 110 affects the proteinase enzymatic pathways . When the compound is cleaved by a proteinase, it undergoes a transformation that results in increased fluorescence . This change can be detected and measured, allowing for the monitoring of proteinase activity and the investigation of the associated biochemical pathways .

Pharmacokinetics

It is noted that rhodamine 110-based substrates are used for assaying proteinases in solution or inside living cells , suggesting that the compound has the ability to permeate cell membranes and interact with intracellular targets.

Result of Action

The primary result of Rhodamine 110’s action is the generation of a fluorescent signal . This signal is produced when the compound is cleaved by a proteinase, transforming the nonfluorescent bisamide substrate into a fluorescent monoamide and then into Rhodamine 110 . The fluorescence can be measured, providing a direct and continuous means to monitor enzyme activity .

Action Environment

The action of Rhodamine 110 can be influenced by various environmental factors. For instance, the fluorescence properties of Rhodamine 110 and its derivatives were found to be temperature-dependent . The compound showed no change in emission intensities with ph variations , suggesting that its action is not significantly affected by changes in pH

Safety and Hazards

The product is for scientific research use only and should not be used for clinical diagnosis or treatment, food or drugs, and should not be stored in ordinary residences . For your safety and health, please wear a lab coat and disposable gloves when operating .

Future Directions

Rhodamine 123 is widely used in scientific research, especially in the field of cell biology . It is often used to detect changes in mitochondrial membrane potential and the occurrence of apoptosis . In the future, it may continue to play an important role in these areas.

Properties

IUPAC Name

[6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3.ClH/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,21H,22H2,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGRENQDBKMCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)C(=O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884515
Record name Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1)
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Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odorless red crystals; [MSDSonline]
Record name Rhodamine 110
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CAS No.

13558-31-1
Record name Rhodamine 110
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Record name Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1)
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Record name Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1)
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Record name 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride
Reactant of Route 2
2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride
Reactant of Route 3
2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride
Reactant of Route 4
2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride
Reactant of Route 6
2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride
Customer
Q & A

Q1: What is the molecular formula and weight of Rhodamine 110?

A1: The molecular formula of Rhodamine 110 is C20H17ClN2O3, and its molecular weight is 368.81 g/mol.

Q2: What are the key spectroscopic features of Rhodamine 110?

A2: Rhodamine 110 exhibits strong absorbance in the visible range, with a maximum around 496 nm. [] Upon excitation, it emits bright green fluorescence with a peak at approximately 520 nm. [] The fluorescence properties are largely pH-insensitive above pH 5. []

Q3: How do the spectroscopic properties of Rhodamine 110 change upon derivatization?

A3: Derivatization can significantly alter the spectroscopic properties of Rhodamine 110. For instance, bis-substituted derivatives often exhibit quenched fluorescence, while cleavage of these substituents restores fluorescence. [, , , ] This property is particularly useful in designing fluorogenic substrates for enzyme activity assays. [, , ] Amide derivatization of Rhodamine 110 can induce hypsochromic shifts in excitation and emission spectra. []

Q4: How is Rhodamine 110 employed as a tool for studying protease activity?

A4: Rhodamine 110 is widely used in developing fluorogenic substrates for various proteases. These substrates typically consist of Rhodamine 110 linked to a peptide sequence recognized by the target protease. In its uncleaved form, the fluorescence of Rhodamine 110 is quenched. Upon protease cleavage, the Rhodamine 110 moiety is released, resulting in a fluorescence increase that can be readily measured. [, , , , , , ]

Q5: Can you explain the "trimethyl lock" strategy and its relevance to Rhodamine 110-based probes?

A5: The "trimethyl lock" is a chemical motif that undergoes spontaneous lactonization upon cleavage of a specific bond, typically by an enzyme. This strategy is used to design latent fluorophores where Rhodamine 110 is initially masked and rendered non-fluorescent. Upon enzyme action and subsequent trimethyl lock lactonization, Rhodamine 110 is unmasked, resulting in a fluorescence increase. This approach allows for sensitive and specific detection of enzyme activity. [, , ]

Q6: How is Rhodamine 110 used in live-cell imaging experiments?

A6: Rhodamine 110 and its derivatives can be used to label and visualize cellular components in live cells. For instance, a caged Rhodamine 110 derivative has been developed to specifically label SNAP-tag fusion proteins. This enables the study of protein localization and dynamics in living cells. [, ]

Q7: Can Rhodamine 110 be used to study cellular uptake mechanisms?

A7: Yes, research on Rhodamine 110 uptake in living cells suggests that it can cross both the plasma and mitochondrial membranes, albeit at a slower rate than the more lipophilic Rhodamine 123. [] This characteristic allows for studying the internalization pathways and intracellular accumulation of Rhodamine 110.

Q8: How is Rhodamine 110 employed in the study of microheterogeneous systems?

A8: Rhodamine 110's fluorescence properties make it a valuable probe for investigating the microenvironment of systems like micelles and reverse micelles. [, , , , , ] Its rotational diffusion within these systems provides information about their fluidity, viscosity, and the impact of factors like water content and surfactant concentration.

Q9: How do surface interactions affect the photophysical properties of Rhodamine 110?

A9: Studies using surface-sensitive techniques like surface second-harmonic generation (SHG) have shown that the photophysics of Rhodamine 110 are significantly altered upon adsorption to surfaces like silica. [] These changes in photophysical behavior are attributed to the formation of dimers and higher aggregates on the surface, impacting its ground-state recovery dynamics.

Q10: Can Rhodamine 110 be used in the development of optical sensors?

A10: Yes, researchers have explored the potential of Rhodamine 110 derivatives as optical sensors for metal ions. For example, a Rhodamine 110 derivative functionalized with 3-hydroxy-4-pyridinone chelating units has shown promising fluorescence behavior in the presence of Fe(III), suggesting its potential application in iron sensing. []

Q11: How is Rhodamine 110 used in the development of laser technology?

A11: Rhodamine 110 exhibits favorable lasing properties. Research has shown that its laser emission can be enhanced when used in bifluorophoric systems with coumarin as a sensitizer. [] Additionally, passive mode-locking of a continuous-wave Rhodamine 110 dye laser has been achieved, demonstrating its potential for generating ultrashort laser pulses. []

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